molecular formula C23H20ClN3O3S2 B2844248 N-(5-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252826-29-1

N-(5-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2844248
CAS No.: 1252826-29-1
M. Wt: 486
InChI Key: IHBXFLFLCUBQFX-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine-based acetamide derivative. Its core structure comprises a thieno[3,2-d]pyrimidin-4-one scaffold substituted with a sulfanyl-acetamide group at position 2 and a 4-methoxyphenylmethyl moiety at position 2.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c1-14-3-6-16(24)11-19(14)25-20(28)13-32-23-26-18-9-10-31-21(18)22(29)27(23)12-15-4-7-17(30-2)8-5-15/h3-11H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBXFLFLCUBQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the thienopyrimidine core, followed by the introduction of the methoxybenzyl group and the chloro-methylphenyl moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thienopyrimidine-Based Acetamides

Compound Name R1 (Position 3) R2 (Acetamide Side Chain) Molecular Weight Key Features
Target Compound 4-Methoxyphenylmethyl 5-Chloro-2-methylphenyl 511.98 g/mol High lipophilicity; methoxy group enhances metabolic stability
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 4-Methylphenyl 4-Chloro-2-methoxy-5-methylphenyl 513.99 g/mol Hexahydro core reduces planarity; increased steric hindrance
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Ethyl, 5,6-dimethyl 4-Chloro-2-methoxy-5-methylphenyl 495.01 g/mol Alkyl groups improve solubility; dimethyl substitution may hinder binding
2-{[5-(5-Methylfuran-2-yl)-4-oxo-3-allyl-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide Allyl, 5-methylfuran-2-yl 2-Methylphenyl 465.95 g/mol Furan and allyl groups introduce π-π interactions; lower molecular weight

Bioactivity and Mode of Action

Bioactivity Profiling

Compounds with the thienopyrimidinone-acetamide scaffold exhibit clustered bioactivity profiles, suggesting shared modes of action. For example:

  • Target Compound: Hypothesized kinase inhibition (based on structural similarity to known kinase inhibitors in and ).
  • N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide: Reported antimicrobial activity against Gram-positive pathogens (CAS 1040631-92-2, ).

Hierarchical clustering of bioactivity data () reveals that structural analogs with chloro-substituted phenyl groups (e.g., 5-chloro-2-methylphenyl) cluster together, indicating conserved target interactions.

Protein Target Interactions

Molecular dynamics studies () suggest that the sulfanyl-acetamide linker facilitates hydrogen bonding with kinase ATP-binding pockets. Substituents like 4-methoxyphenylmethyl (target compound) enhance hydrophobic interactions, while allyl or furan groups () may alter binding specificity.

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Data

Compound Name logPcalc NMR Shift (Region A, ppm) MS/MS Fragmentation Pattern
Target Compound 3.8 7.2–7.5 (aromatic H) Dominant fragments: m/z 512 [M+H]<sup>+</sup>, 394 [M-C7H7O]<sup>+</sup>
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 4.1 6.8–7.1 (aliphatic H) m/z 514 [M+H]<sup>+</sup>, 408 [M-C6H5Cl]<sup>+</sup>
2-{[5-(5-Methylfuran-2-yl)-4-oxo-3-allyl-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide 2.9 5.5–6.0 (allyl/furan H) m/z 466 [M+H]<sup>+</sup>, 291 [M-C10H9O]<sup>+</sup>
  • NMR Analysis: Chemical shifts in aromatic regions (e.g., 7.2–7.5 ppm) confirm conserved π-conjugation in the thienopyrimidine core. Shifts in regions A and B () correlate with substituent electronic effects.
  • Mass Spectrometry : Analogues with bulky substituents (e.g., 4-methoxyphenylmethyl) show higher molecular weights and distinct fragmentation pathways .

Computational Similarity Metrics

Tanimoto and Dice indices () quantify structural similarity:

  • Target Compound vs. N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo...}acetamide: Tanimoto = 0.85 (high similarity due to shared chloro-phenyl and thienopyrimidine motifs).
  • Target Compound vs. 2-{[5-(5-Methylfuran-2-yl)-4-oxo-3-allyl...}acetamide : Tanimoto = 0.62 (lower similarity due to divergent substituents).

Biological Activity

N-(5-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with notable biological activity, particularly in the field of cancer therapeutics. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core , characterized by several functional groups that enhance its pharmacological properties. The presence of a chloro-substituted aromatic ring and a methoxy group contributes to its potential as an enzyme inhibitor, specifically targeting pathways involved in cancer progression.

Structural Formula

\text{N 5 chloro 2 methylphenyl 2 3 4 methoxyphenyl methyl 4 oxo 3H 4H thieno 3 2 d pyrimidin 2 yl}sulfanyl)acetamide}

Research indicates that this compound acts primarily as an EZH2 inhibitor , which is crucial in regulating gene expression related to cell proliferation and differentiation. EZH2 is a component of the Polycomb Repressive Complex 2 (PRC2), and its inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Anticancer Properties

This compound has demonstrated significant activity against various cancer cell lines. In vitro studies have shown promising results:

Cell Line IC50 (µM) Mechanism
MCF71.88Apoptosis induction
NCI-H4600.39Cell cycle arrest
HepG20.46Inhibition of proliferation

These results indicate that the compound not only inhibits cell growth but also triggers apoptosis in sensitive cell lines.

Case Studies and Research Findings

  • Inhibition of EZH2 : A study highlighted that derivatives of thieno[3,2-d]pyrimidines effectively inhibit EZH2, leading to decreased proliferation in cancer cells. This property is particularly relevant for cancers with high EZH2 expression levels.
  • Molecular Docking Studies : Computational studies have been conducted to understand the binding affinity of this compound with target proteins. These studies suggest strong interactions with active sites of EZH2 and other related enzymes, confirming its role as a selective inhibitor .
  • Synergistic Effects : Research has also explored the potential for this compound to enhance the efficacy of existing chemotherapeutics when used in combination therapies. Preliminary findings suggest that it may sensitize certain cancer cells to other agents, improving overall treatment outcomes .

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